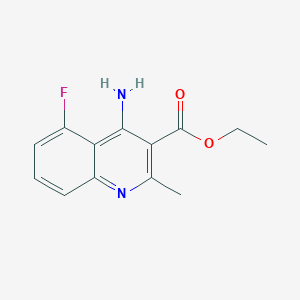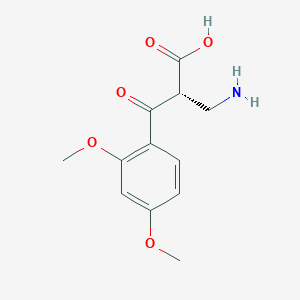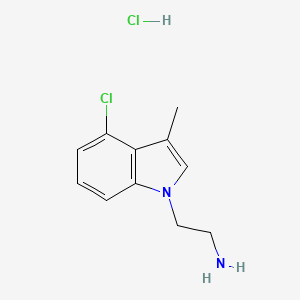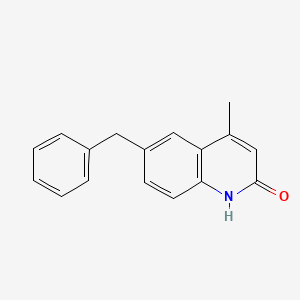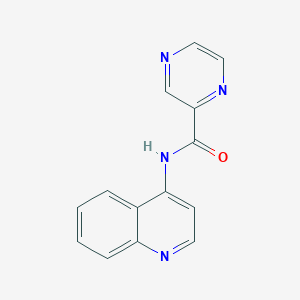
N-(Quinolin-4-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinolin-4-yl)pyrazine-2-carboxamide is an organic compound that features a quinoline ring attached to a pyrazine ring through a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-4-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with pyrazine-2-carboxamide under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts or alternative solvents that are more environmentally friendly. The use of continuous flow reactors can also enhance the scalability of the process.
化学反応の分析
Types of Reactions
N-(Quinolin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
N-(Quinolin-4-yl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and magnetic properties.
作用機序
The mechanism of action of N-(Quinolin-4-yl)pyrazine-2-carboxamide in medicinal applications involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
- N-(Quinolin-8-yl)pyrazine-2-carboxamide
- N-(Quinolin-3-yl)pyrazine-2-carboxamide
- N-(Naphthalene-2-yl)pyrazine-2-carboxamide
Uniqueness
N-(Quinolin-4-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C14H10N4O |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
N-quinolin-4-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(13-9-15-7-8-17-13)18-12-5-6-16-11-4-2-1-3-10(11)12/h1-9H,(H,16,18,19) |
InChIキー |
LBBKWUZQJKCBJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



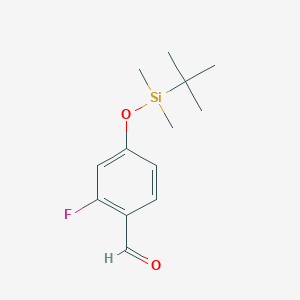
![9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one](/img/structure/B15066493.png)
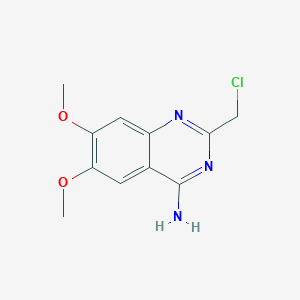
![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
